molecular formula C11H19NO2 B1414613 [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol CAS No. 1882648-20-5

[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol

Cat. No.: B1414613
CAS No.: 1882648-20-5
M. Wt: 197.27 g/mol
InChI Key: OKBIUPQTOVZEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring, a common structural motif in many biologically active molecules, and a methanol group, which can influence its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol typically involves the formation of the piperidine ring followed by the introduction of the cyclopropane and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring. Subsequent reactions introduce the cyclopropane and methanol functionalities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.

    Substitution: The piperidine ring can undergo substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.

    Medicine: Research explores its potential as a drug candidate due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, influencing biological pathways. The methanol group can also play a role in these interactions, affecting the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
  • [1-(4-Bromobenzyl)piperidin-4-yl]methanol

Uniqueness

[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol is unique due to the presence of the cyclopropane group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

[4-(hydroxymethyl)piperidin-1-yl]-(1-methylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(4-5-11)10(14)12-6-2-9(8-13)3-7-12/h9,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBIUPQTOVZEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol
Reactant of Route 5
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol
Reactant of Route 6
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.